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molecular formula C10H12BrNO B1335376 2-(4-bromophenyl)-N,N-dimethylacetamide CAS No. 19715-80-1

2-(4-bromophenyl)-N,N-dimethylacetamide

Cat. No. B1335376
M. Wt: 242.11 g/mol
InChI Key: CNGVHZAORFMGBW-UHFFFAOYSA-N
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Patent
US07012075B2

Procedure details

To a suspension of LiAlH4in ether (5 mL) was added a solution of 2-(4-bromophenyl)-N,N-dimethylacetamide (1.1 g, 4.5 mmol) in 5:1 ether/THF (12 mL), giving a small exotherm. The mixture was stirred at room temperature for 3 h, refluxed overnight then cooled to 0° C. Water (0.5 mL) was added dropwise and the mixture stirred vigourously for 3 h, then poured into 1 M NaOH and extracted with ether. The organic phase was washed with brine and dried over MgSO4. Purification by flash chromatography (4% to 8% MeOH/dichloromethane+0.5% ammonium hydroxide) provided 132 mg of 2-(4-bromophenyl)-N,N-dimethylethanamine.
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step Two
Name
ether THF
Quantity
12 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CCOCC.[Br:6][C:7]1[CH:12]=[CH:11][C:10]([CH2:13][C:14]([N:16]([CH3:18])[CH3:17])=O)=[CH:9][CH:8]=1.CCOCC.C1COCC1.[OH-].[Na+]>O>[Br:6][C:7]1[CH:8]=[CH:9][C:10]([CH2:13][CH2:14][N:16]([CH3:17])[CH3:18])=[CH:11][CH:12]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
CCOCC
Step Two
Name
Quantity
1.1 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)CC(=O)N(C)C
Name
ether THF
Quantity
12 mL
Type
reactant
Smiles
CCOCC.C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0.5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
giving a small exotherm
TEMPERATURE
Type
TEMPERATURE
Details
refluxed overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
then cooled to 0° C
STIRRING
Type
STIRRING
Details
the mixture stirred vigourously for 3 h
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
The organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography (4% to 8% MeOH/dichloromethane+0.5% ammonium hydroxide)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)CCN(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 132 mg
YIELD: CALCULATEDPERCENTYIELD 12.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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